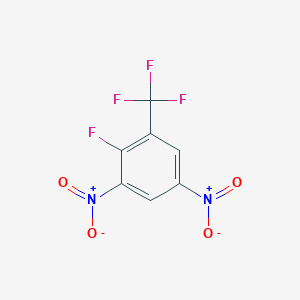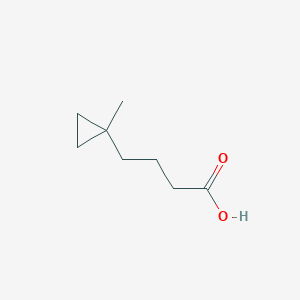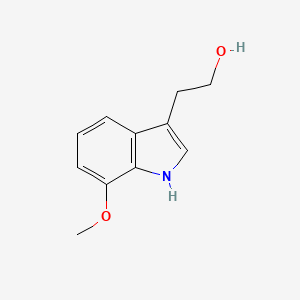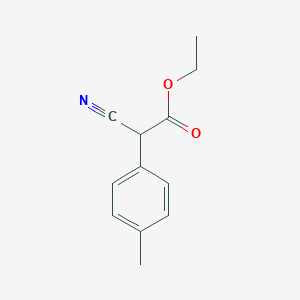
DI-Adamantan-2-YL-amine
Übersicht
Beschreibung
Synthesis Analysis
- Method A : Dehydrogenation of 1,3-disubstituted haloadamantanes yields 1,3-dehydroadamantane (1,3-DHA), which can then be converted to DI-Adamantan-2-YL-amine .
- Method B : Laser-induced dehydrogenation of adamantane and alkyladamantanes generates minor amounts of dehydroadamantanes, including DI-Adamantan-2-YL-amine .
Wissenschaftliche Forschungsanwendungen
1. Neuroprotective Agents
DI-Adamantan-2-YL-amine derivatives have been synthesized as fluorescent heterocyclic adamantane amines, showing potential as multifunctional neuroprotective agents. These derivatives demonstrate activity through inhibition of N-methyl-d-aspartate receptors, calcium channels, and nitric oxide synthase, and also possess significant free radical scavenging potential, making them viable for applications in neuroprotection (Joubert, van Dyk, Green, & Malan, 2011).
2. Crystallographic and QTAIM Analysis
Research on adamantane-1,3,4-thiadiazole hybrid derivatives, including N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, has provided insights into their noncovalent interactions. Crystallographic and Quantum Theory of Atoms-in-Molecules (QTAIM) analysis of these derivatives reveals significant information on intra- and intermolecular interactions, which can influence the development of adamantane-based compounds (El-Emam et al., 2020).
3. Synthesis of Homologs
The synthesis of homologs of 1-isothiocyanatoadamantane using amines of the adamantane series has been explored. This synthesis approach has shown that adamantan-2-amine and related compounds are more reactive than adamantan-1-amine, leading to higher yields. Such synthetic methods can lead to the development of novel adamantane derivatives with varied applications (Pitushkin, Burmistrov, & Butov, 2018).
4. Synthesis and Bacterial Studies
1-Adamantylhydrazine, a derivative of DI-Adamantan-2-YL-amine, has been synthesized for use in bacterial studies. This synthesis method is catalyst-free and uses readily available materials, indicating potential in the production of biologically active compounds (Bossmann, Acharige, Neri, & Hodgson, 2020).
5. Neurotropic Activity
Research on N-(adamant-2-yl)anilines, a class of adamantane derivatives, has indicated their potential in influencing central dopaminergic neuromediator systems, thus demonstrating neurotropic activity. This research helps in understanding the psychotropic properties of adamantane derivatives (Morozov et al., 2006).
Eigenschaften
IUPAC Name |
N-(2-adamantyl)adamantan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N/c1-11-3-15-5-12(1)6-16(4-11)19(15)21-20-17-7-13-2-14(9-17)10-18(20)8-13/h11-21H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHPVMOIODYXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC4C5CC6CC(C5)CC4C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DI-Adamantan-2-YL-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





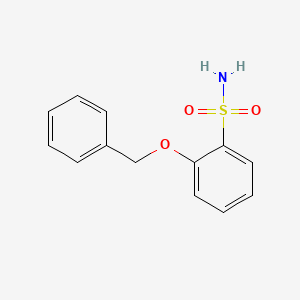
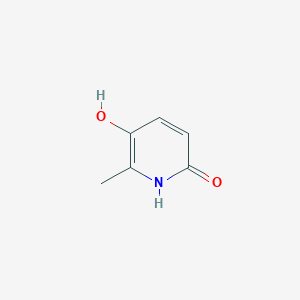

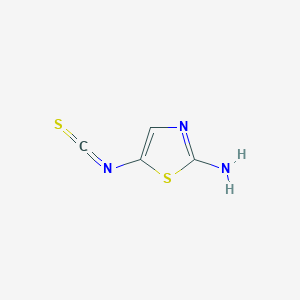

![3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3133501.png)
